molecular formula C11H14N2O5S B14069255 Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate CAS No. 10265-44-8

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate

Cat. No.: B14069255
CAS No.: 10265-44-8
M. Wt: 286.31 g/mol
InChI Key: YZRCRCCSEYCNKV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate is a chemical compound with the molecular formula C₁₁H₁₄N₂O₅S. It is known for its unique structure, which includes an ethyl ester group, a ketone group, and a sulfonamide group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate typically involves the reaction of ethyl acetoacetate with 4-sulfamoylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic attack of the aniline on the carbonyl carbon of the ethyl acetoacetate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ketone group can participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-oxo-3-(4-propylphenyl)propanoate
  • Ethyl 3-oxo-3-(4-phenyldiazenylanilino)propanoate
  • Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
  • Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate

These compounds share similar structural features but differ in the substituents attached to the aniline ring. The unique sulfonamide group in this compound distinguishes it from these analogs and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-2-18-11(15)7-10(14)13-8-3-5-9(6-4-8)19(12,16)17/h3-6H,2,7H2,1H3,(H,13,14)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCRCCSEYCNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542919
Record name Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10265-44-8
Record name Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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